molecular formula C13H13BrN2O2S B2815231 methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate CAS No. 1207024-03-0

methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate

Cat. No. B2815231
CAS RN: 1207024-03-0
M. Wt: 341.22
InChI Key: LPUBSRXVMMVGJI-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate, also known as BRM-2, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antihypertensive Agents: Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, through a series of reactions including with hydrazine hydrate and phenyl isothiocyanate, showed good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).
  • Antiprotozoal Agents: Dicationic imidazo[1,2-a]pyridines, synthesized through a series of steps starting from 2-acetylfuran, demonstrated excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, showing potential as antiprotozoal agents (Ismail et al., 2004).

Chemical Synthesis and Reactivity

  • Spectroscopic Characterization and Computational Study: New imidazole derivatives, including those similar to the compound , have been synthesized and characterized, revealing insights into their reactivity and potential interactions with biological targets (Hossain et al., 2018).
  • Transesterification/Acylation Reactions: Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, have been identified as efficient catalysts for the transesterification between esters and alcohols, including those related to the compound of interest, enabling the acylation of alcohols at room temperature (Grasa et al., 2002).

Antimicrobial and Antitubercular Activity

  • Antimicrobial Activity Evaluation: Novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, showed promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Material Science Applications

  • Green Synthesis: Imidazo[2,1-b]thiazole derivatives have been synthesized using microwave-assisted green synthesis, demonstrating the role of these compounds in promoting sustainable and eco-friendly chemical processes (Vekariya et al., 2017).

properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-methylsulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-18-12(17)8-16-11(7-15-13(16)19-2)9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBSRXVMMVGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate

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